Isoform-Discriminating JNK Inhibition Potency vs. SP600125
2-(Piperidin-4-yloxy)pyrimidine inhibits JNK isoforms with a clear potency gradient (hJNK3 > hJNK1 ≈ hJNK2), whereas the comparator SP600125 shows a flatter profile with less isoform discrimination .
| Evidence Dimension | JNK isoform inhibition (IC50) |
|---|---|
| Target Compound Data | hJNK1: 150 nM; hJNK2: 220 nM; hJNK3: 70 nM |
| Comparator Or Baseline | SP600125: JNK1: 40 nM; JNK2: 40 nM; JNK3: 90 nM |
| Quantified Difference | hJNK1: 3.75-fold weaker; hJNK2: 5.5-fold weaker; hJNK3: 1.3-fold more potent relative to SP600125 |
| Conditions | In vitro kinase assays |
Why This Matters
The distinct isoform inhibition profile enables nuanced interrogation of JNK signaling cascades where hJNK3-mediated pathways are of primary interest, avoiding the confounding effects of pan-JNK suppression observed with SP600125.
